1-(3-Nitropyridin-4-yl)piperazine

Descripción general

Descripción

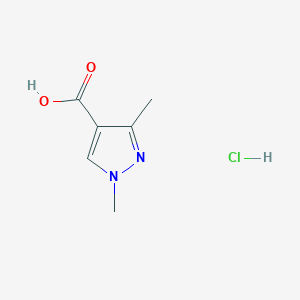

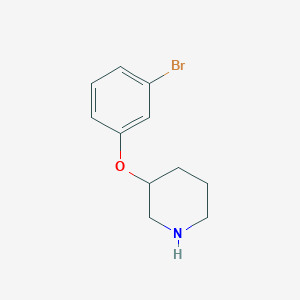

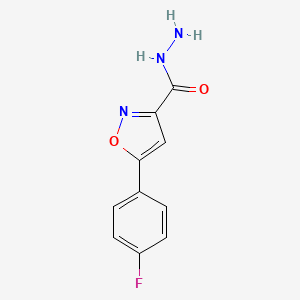

“1-(3-Nitropyridin-4-yl)piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is related to the compound “methyl 4- (3-nitropyridin-4-yl)piperazine-1-carboxylate” which has a molecular weight of 266.26 .

Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C9H12N4O2 . The InChI code for this compound is 1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.22 . Other properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

PET Tracers for Neurological Disorders

1-(3-Nitropyridin-4-yl)piperazine derivatives have been explored for their potential in developing PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors in the brain. These receptors are crucial in studying neuropsychiatric disorders. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, synthesized from 4-nitropyridin-2-yl precursors, showed high affinity and selectivity towards 5-HT1A receptors, suggesting their utility in in vivo quantification of these receptors for diagnosing and researching neuropsychiatric disorders (García et al., 2014).

Antiviral Research

Research on nitroimidazole derivatives, including those involving this compound, has demonstrated potential anti-HIV activity. Specifically, new 5-substituted Piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their efficacy against HIV-1 and HIV-2, showing promising results in vitro (Al-Masoudi et al., 2007).

Antibacterial and Biofilm Inhibition

Innovative bis(pyrazole-benzofuran) hybrids containing the piperazine linker have been developed, displaying potent antibacterial efficacies and biofilm inhibition activities. These compounds, specifically designed with a 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine core, showed remarkable MIC/MBC values against various bacterial strains including E. coli, S. aureus, and S. mutans. Their biofilm inhibition capabilities surpassed conventional antibiotics, offering a new avenue for tackling antibiotic resistance (Mekky & Sanad, 2020).

Anticancer Research

The anticancer activities of novel Mannich bases derived from this compound have been investigated, showing promise in prostate cancer treatment. These compounds, synthesized from 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, exhibited moderate cytotoxic activity against various prostate cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Demirci & Demirbas, 2019).

Leishmanicidal Activity

The compound this compound has also been part of the synthesis of derivatives with significant leishmanicidal activity. A series of thiadiazole derivatives exhibited strong activity against Leishmania major promastigotes, outperforming conventional treatments and highlighting the potential for new leishmaniasis therapies (Foroumadi et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of the compound “1-(3-Nitropyridin-4-yl)piperazine” is the enzyme urease . Urease is a nickel-dependent enzyme found in various life forms, including animals, plants, fungi, and bacteria . It plays a crucial role in nitrogen metabolism by catalyzing the breakdown of urea into ammonia and carbamate .

Mode of Action

The compound “this compound” interacts with urease to inhibit its activity . This interaction obstructs the enzyme’s ability to break down urea, thereby disrupting the nitrogen metabolism process . The compound’s derivatives, specifically 5b and 7e, have been found to be the most active inhibitors, developing favorable interactions with the active site of urease .

Biochemical Pathways

The inhibition of urease by “this compound” affects the biochemical pathway of nitrogen metabolism . By preventing the breakdown of urea into ammonia and carbamate, the compound disrupts the final stage of this metabolic process .

Pharmacokinetics

The pharmacokinetic properties of “this compound” contribute to its bioavailability. The compound’s derivatives, 5b and 7e, have high gastrointestinal permeability as predicted via computational analysis . This suggests that these derivatives can be readily absorbed in the gastrointestinal tract, enhancing their bioavailability.

Result of Action

The result of the action of “this compound” is the inhibition of urease activity, which leads to a disruption in nitrogen metabolism . This disruption can prevent the survival of certain pathogens that rely on urease for survival, such as Helicobacter pylori . Therefore, the compound and its derivatives can serve as important inhibitors of urease .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the acidic environment of the stomach, where Helicobacter pylori resides, can impact the efficacy of the compound . .

Safety and Hazards

The safety data sheet for a related compound, “1-BOC-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Direcciones Futuras

The future directions for “1-(3-Nitropyridin-4-yl)piperazine” could involve further exploration of its potential as an anti-tubercular agent . The results from one study showed that certain derivatives of “this compound” exhibited significant activity against Mycobacterium tuberculosis H37Ra . These findings suggest that these compounds could serve as important inhibitors of urease, a nickel-dependent enzyme prevalent across diverse life forms .

Análisis Bioquímico

Biochemical Properties

1-(3-Nitropyridin-4-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate . This compound interacts with urease by binding to its active site, thereby inhibiting its activity and preventing the rise in pH that supports the survival of certain pathogens . Additionally, this compound has been shown to exhibit good biocompatibility in human blood cells, making it a promising candidate for further biochemical studies .

Cellular Effects

This compound has been observed to influence various cellular processes. It has demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . The compound’s effects on cell function include alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacteria’s metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits urease by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea . This inhibition leads to a decrease in ammonia production and a subsequent reduction in pH, which can hinder the survival of certain pathogens. Additionally, the compound’s interaction with other enzymes and proteins involved in metabolic pathways further contributes to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on urease and other target enzymes, suggesting its potential for sustained biochemical applications .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of urease activity, with higher doses resulting in greater inhibition . At excessively high doses, toxic or adverse effects have been observed, highlighting the importance of determining optimal dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s inhibition of urease affects nitrogen metabolism by reducing ammonia production . Additionally, its interactions with other metabolic enzymes can influence metabolic flux and alter metabolite levels, further contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its distribution to target sites . Its localization within cells can affect its activity and function, with higher concentrations observed in regions where urease and other target enzymes are present .

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its effects on cellular compartments and organelles. The compound has been found to localize primarily in the cytoplasm, where it interacts with urease and other metabolic enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Propiedades

IUPAC Name |

1-(3-nitropyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPYVCICIJDVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)

![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)

![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)